molecular formula C12H16O3 B8774694 Ethyl 2-(4-methoxyphenyl)propanoate CAS No. 2901-41-9

Ethyl 2-(4-methoxyphenyl)propanoate

Cat. No.: B8774694
CAS No.: 2901-41-9
M. Wt: 208.25 g/mol
InChI Key: GGWHMTMLIFDQOU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Methoxyphenyl)propanoate (CAS Registry Number: 50415-73-1) is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . Its structure is defined by the SMILES notation O=C(OCC)C(c1ccc(OC)cc1)C and the InChIKey GGWHMTMLIFDQOU-UHFFFAOYSA-N . Calculated physical properties include a density of approximately 1.041 g/cm³ and a boiling point of around 282.3°C at 760 mmHg . This compound is part of a class of methoxyphenyl-containing structures that are of significant interest in medicinal and organic chemistry research. Compounds featuring the methoxyphenyl pharmacophore are frequently investigated as key synthetic intermediates or building blocks in the development of potential therapeutic agents . Research into structurally related molecules has shown that the methoxybenzene moiety can contribute to biological activity, with some derivatives being explored for their potential in areas such as anticancer and antioxidant research . Furthermore, similar propanoic acid derivatives have been the subject of patents for metabolic disease research, indicating the value of this chemical scaffold in drug discovery . This product is intended for use in laboratory research and development as a chemical intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

CAS No.

2901-41-9

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C12H16O3/c1-4-15-12(13)9(2)10-5-7-11(14-3)8-6-10/h5-9H,4H2,1-3H3

InChI Key

GGWHMTMLIFDQOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)OC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity : Research indicates that derivatives of ethyl 2-(4-methoxyphenyl)propanoate exhibit significant antioxidant properties. For instance, compounds synthesized from this structure have shown to scavenge free radicals effectively, surpassing the activity of standard antioxidants like ascorbic acid .
  • Anticancer Properties : this compound derivatives have been tested for their cytotoxic effects against various cancer cell lines. Studies demonstrate that these compounds exhibit selective toxicity towards glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines, indicating their potential as anticancer agents .
  • Metabolic Disease Treatment : The compound has been investigated for its role in treating metabolic diseases associated with insulin resistance. A crystalline form of related compounds has been developed for pharmaceutical formulations aimed at addressing these conditions .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Esterification Reactions : The formation of the ester bond is crucial for the compound's biological activity. Various reagents and conditions can be optimized to enhance yield and purity.
  • Functionalization : The introduction of different functional groups onto the phenyl ring allows for the development of a library of derivatives with varied biological activities.

Case Studies

  • Antioxidant and Anticancer Activity : A study focused on synthesizing derivatives from this compound showed enhanced antioxidant activity compared to traditional antioxidants. Additionally, these derivatives were tested against cancer cell lines, revealing promising results in inhibiting cell proliferation .
  • Pharmaceutical Formulations : Research on the crystalline form of related compounds has demonstrated improved solubility and bioavailability, which are critical factors in drug formulation for metabolic diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeEffectiveness (relative to control)
AntioxidantN-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide1.4 times higher than ascorbic acid
Anticancer (U-87)This compound derivativeSignificant cytotoxicity observed
Anticancer (MDA-MB-231)This compound derivativeModerate cytotoxicity

Comparison with Similar Compounds

Key Observations :

  • Chain Length: Substituting ethyl with butyl (e.g., Butyl 2-(4-methoxyphenyl)propanoate) increases lipophilicity, improving solubility in organic solvents but may reduce aqueous solubility .
  • Functional Groups: The addition of a dimethylamino group () introduces basicity, enabling salt formation (e.g., hydrochloride), which is critical for pharmacokinetics in drug design.

Esterification and Alkylation

  • This compound: Synthesized via α-alkylation of ethyl propanoate precursors using 4-methoxyphenyl halides or via copper-mediated cross-coupling (e.g., Hybrid-RuII catalysis, 10 mol% catalyst loading; ).
  • Ethyl 2-(2-Bromo-4-methoxyphenyl)propanoate: Achieved via bromination at the ortho position, yielding a halogenated intermediate for further functionalization (66% yield; ).

Pharmacologically Active Derivatives

  • α-Amino-β-ketoesters: Ethyl 2-[(4-methoxyphenyl)amino]-3-oxo-3-(4-cyanophenyl)propanoate () demonstrates bioactivity in kinase inhibition (mass: 358.1165 Da), synthesized via N-heterocyclic carbene catalysis.
  • Venlafaxine Impurities: Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride () is a key impurity in antidepressant synthesis, requiring rigorous chromatographic purification (silica gel, 5% ethyl acetate/petroleum ether).

Spectroscopic and Analytical Data

  • NMR Profiles: Derivatives like Ethyl 2-[(4-methoxyphenyl)amino]-3-oxo-3-(4-methylphenyl)propanoate () exhibit distinct δ values for aromatic protons (6.72–8.02 ppm) and ester groups (4.12 ppm for –OCH2CH3).
  • Chromatography : Purification typically employs silica gel columns with gradients of CH2Cl2/CH3OH (30:1) or ethyl acetate/petroleum ether ().

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves the esterification of 2-(4-methoxyphenyl)propanoic acid with ethanol under acid catalysis. Sulfuric acid or hydrochloric acid typically facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by ethanol. The reaction proceeds via the following general scheme:

2-(4-Methoxyphenyl)propanoic acid+EthanolH+Ethyl 2-(4-methoxyphenyl)propanoate+Water\text{2-(4-Methoxyphenyl)propanoic acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl 2-(4-methoxyphenyl)propanoate} + \text{Water}

Key Parameters :

  • Catalyst : Concentrated H2SO4\text{H}_2\text{SO}_4 (5–10 mol%)

  • Temperature : Reflux (78–90°C)

  • Yield : 80–92% after 6–12 hours.

Industrial Adaptation

Continuous flow reactors improve efficiency by minimizing side reactions. For instance, tubular reactors with immobilized acid catalysts (e.g., Amberlyst-15) achieve 95% conversion at reduced residence times (1–2 hours).

Malonic Ester Synthesis

Alkylation and Decarboxylation

This method constructs the carbon skeleton via diethyl malonate alkylation, followed by hydrolysis and decarboxylation:

  • Alkylation :

    Diethyl malonate+4-Methoxybenzyl bromideNaOEtDiethyl (4-methoxybenzyl)malonate\text{Diethyl malonate} + \text{4-Methoxybenzyl bromide} \xrightarrow{\text{NaOEt}} \text{Diethyl (4-methoxybenzyl)malonate}
    • Conditions : Sodium ethoxide in dry THF, 0–5°C, 12 hours.

    • Yield : 85–90%.

  • Hydrolysis and Decarboxylation :

    Diethyl (4-methoxybenzyl)malonateHCl, Δ2-(4-Methoxyphenyl)propanoic acid\text{Diethyl (4-methoxybenzyl)malonate} \xrightarrow{\text{HCl, Δ}} \text{2-(4-Methoxyphenyl)propanoic acid}
    • Decarboxylation : 120°C, 3 hours.

    • Yield : 75–80%.

  • Esterification : As described in Section 1.

Advantages and Limitations

  • Purity : >98% after recrystallization.

  • Chirality : Requires asymmetric alkylation for enantiopure products.

Biocatalytic Reduction

Enzymatic Asymmetric Synthesis

Old Yellow Enzymes (OYEs) enable enantioselective reduction of α,β-unsaturated esters. For example, ethyl 3-(4-methoxyphenyl)-2-oxopropanoate is reduced to the (S)-alcohol, which is esterified:

Ethyl 3-(4-methoxyphenyl)-2-oxopropanoateOYE, NADPH(S)-2-Hydroxy-3-(4-methoxyphenyl)propanoateEsterificationEthyl (S)-2-(4-methoxyphenyl)propanoate\text{Ethyl 3-(4-methoxyphenyl)-2-oxopropanoate} \xrightarrow{\text{OYE, NADPH}} \text{(S)-2-Hydroxy-3-(4-methoxyphenyl)propanoate} \xrightarrow{\text{Esterification}} \text{Ethyl (S)-2-(4-methoxyphenyl)propanoate}

Optimization :

  • Cofactor Regeneration : Glucose dehydrogenase (GDH) with glucose for NADPH recycling.

  • Yield : 94% with 98% enantiomeric excess (ee).

Nucleophilic Substitution

Phase-Transfer Catalysis

Ethyl 2-chloropropionate reacts with 4-methoxyphenoxide under phase-transfer conditions:

Ethyl 2-chloropropionate+4-MethoxyphenoxideK2CO3,TBABEthyl 2-(4-methoxyphenyl)propanoate+KCl\text{Ethyl 2-chloropropionate} + \text{4-Methoxyphenoxide} \xrightarrow{\text{K}2\text{CO}3, \text{TBAB}} \text{this compound} + \text{KCl}

Conditions :

  • Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%).

  • Solvent : Dichloromethane/water biphasic system.

  • Yield : 97% at 25°C.

Industrial-Scale Production

Continuous Flow Esterification

Solid acid catalysts (e.g., sulfonated graphene oxide) in microreactors enhance throughput:

ParameterValue
Residence Time30 minutes
Temperature80°C
Conversion99%
Catalyst Lifetime>500 cycles

Transesterification

Methyl or benzyl esters are converted to ethyl esters using ethanol and lipase catalysts:

Methyl 2-(4-methoxyphenyl)propanoate+EthanolLipase BEthyl 2-(4-methoxyphenyl)propanoate+Methanol\text{Mthis compound} + \text{Ethanol} \xrightarrow{\text{Lipase B}} \text{this compound} + \text{Methanol}

Yield : 88–92% at 40°C.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Fischer Esterification80–9295–98HighModerate
Malonic Ester75–8098ModerateLow
Biocatalytic9499HighHigh
Phase-Transfer9796HighModerate
Continuous Flow9999Very HighHigh

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(4-methoxyphenyl)propanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts alkylation or copper-mediated cross-linking. For example, thioester intermediates (e.g., S-4-Tolyl 2-(4-Methoxyphenyl)propanethioate) are prepared using 2-(4-methoxyphenyl)propanoic acid, 4-methylbenzenethiol, and carbodiimide coupling agents in dichloromethane . Reaction yields (e.g., 66–70%) depend on catalyst choice (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), temperature (-78°C to 23°C), and purification methods (silica gel chromatography). Continuous flow reactors and advanced distillation techniques improve industrial-scale purity .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. For instance, 13C^{13}\text{C} NMR (101 MHz, CDCl3_3) reveals key signals: δ 175.0 (ester carbonyl), 158.7 (aromatic C-O), and 55.3 (methoxy group) . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., calcd. 330.1489 for C22_{22}H20_{20}NO2_2) . Infrared (IR) spectroscopy identifies ester C=O stretches (~1740 cm1^{-1}) and aromatic C-H bends.

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Silica gel column chromatography with ethyl acetate/petroleum ether (5–10% gradient) is standard . For polar byproducts, recrystallization in ethanol or hexane improves purity. Advanced methods like preparative HPLC or centrifugal partition chromatography resolve enantiomers or structurally similar impurities .

Q. How does the methoxy substituent influence the compound’s stability and reactivity?

  • Methodological Answer : The 4-methoxy group enhances electron density on the aromatic ring, increasing susceptibility to electrophilic substitution. However, steric hindrance from the ethyl ester group may reduce nucleophilic attack at the carbonyl. Stability studies under varying pH (e.g., 2–12) and temperatures (25–80°C) reveal decomposition pathways (e.g., hydrolysis to 2-(4-methoxyphenyl)propanoic acid) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction mechanisms for the synthesis of this compound?

  • Methodological Answer : Discrepancies between Friedel-Crafts and transition metal-catalyzed pathways (e.g., Ni-catalyzed C-O bond arylation ) require mechanistic probes:

  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} to identify rate-determining steps.
  • DFT Calculations : Model intermediates to assess energy barriers for alkylation vs. arylation pathways.
  • In Situ Spectroscopy : Monitor reaction progress via Raman or IR to detect transient species .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Substituent effects are quantified via Hammett plots. Electron-withdrawing groups (e.g., nitro) at the para position reduce aryl ring nucleophilicity, slowing Suzuki-Miyaura coupling. Steric bulk at the propanoate β-carbon (e.g., methyl vs. ethyl) alters transition state geometry, affecting diastereoselectivity in asymmetric hydrogenation .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Methodological Answer : Impurities like 4-methoxyphenylpropanol (from incomplete esterification) require UPLC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water). Limits of detection (LOD < 0.1%) are validated via spike-recovery experiments. For chiral impurities, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens derivatives against targets like cyclooxygenase-2 (COX-2). QSAR models correlate logP values (1.5–3.0) with membrane permeability. MD simulations (50 ns) assess binding stability in lipid bilayers .

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